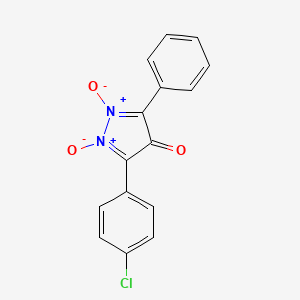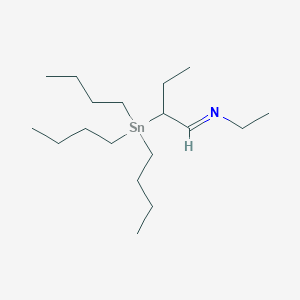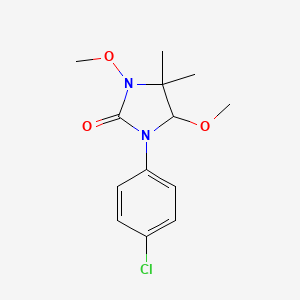
1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane is a fluorinated organic compound characterized by the presence of three trifluoromethyl groups and three 4-methylphenyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane typically involves the reaction of trifluoroacetic acid derivatives with 4-methylphenyl compounds under specific conditions. One common method includes the use of trifluoroacetic anhydride and 4-methylphenyl magnesium bromide in the presence of a catalyst such as palladium or nickel. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and catalysts but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.
作用機序
The mechanism by which 1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: A chlorofluorocarbon with similar trifluoromethyl groups but different halogen atoms.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorofluorocarbon with a different arrangement of chlorine and fluorine atoms.
Uniqueness
1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane is unique due to the presence of three 4-methylphenyl groups, which impart distinct chemical and physical properties compared to other trifluoromethylated compounds. This structural uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
61204-09-9 |
|---|---|
分子式 |
C23H21F3 |
分子量 |
354.4 g/mol |
IUPAC名 |
1-methyl-4-[2,2,2-trifluoro-1,1-bis(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C23H21F3/c1-16-4-10-19(11-5-16)22(23(24,25)26,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChIキー |
QXPMYDAAJSFVTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)

![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)



![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
